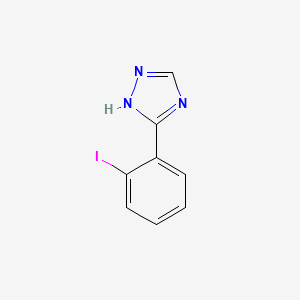
5-(2-iodophenyl)-1H-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-iodophenyl)-1H-1,2,4-triazole is a heterocyclic compound that features an iodine atom attached to a phenyl ring, which is further connected to a 1,2,4-triazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-iodophenyl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-iodobenzonitrile with hydrazine hydrate, followed by cyclization with formic acid to yield the desired triazole compound . The reaction conditions often require heating and the use of solvents such as ethanol or acetic acid to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
5-(2-iodophenyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The triazole ring can participate in redox reactions, altering its oxidation state.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 5-(2-azidophenyl)-1H-1,2,4-triazole, while coupling reactions can produce various biaryl compounds.
科学的研究の応用
5-(2-iodophenyl)-1H-1,2,4-triazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anticancer and antimicrobial properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the formation of carbon-carbon and carbon-heteroatom bonds.
Material Science: It is explored for its potential use in the development of new materials with unique electronic and optical properties.
作用機序
The mechanism of action of 5-(2-iodophenyl)-1H-1,2,4-triazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The triazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity .
類似化合物との比較
Similar Compounds
5-(2-iodophenyl)-1H-tetrazole: Similar in structure but with a tetrazole ring instead of a triazole ring.
2-iodophenyl-1H-imidazole: Contains an imidazole ring instead of a triazole ring.
Uniqueness
5-(2-iodophenyl)-1H-1,2,4-triazole is unique due to the presence of the triazole ring, which imparts distinct electronic properties and reactivity compared to other heterocycles. This makes it particularly valuable in applications requiring specific interactions with biological targets or in the synthesis of complex organic molecules .
生物活性
5-(2-Iodophenyl)-1H-1,2,4-triazole is a member of the triazole family, known for its diverse biological activities. The triazole ring is a crucial scaffold in medicinal chemistry, exhibiting a wide range of pharmacological properties including antimicrobial, anticancer, anti-inflammatory, and antiviral activities. This article delves into the biological activity of this compound based on recent research findings.
Pharmacological Profile
The biological activity of triazoles stems from their ability to interact with various biological targets. The following table summarizes the key pharmacological activities associated with this compound and related compounds:
The mechanisms underlying the biological activities of this compound include:
- Antibacterial Activity : Triazoles inhibit bacterial growth by targeting DNA gyrase and other essential enzymes involved in bacterial DNA replication. This leads to bactericidal effects against resistant strains like Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : The compound interferes with ergosterol biosynthesis, crucial for fungal cell membrane integrity. This inhibition disrupts fungal growth and viability .
- Anticancer Activity : The compound induces apoptosis in cancer cells by modulating signaling pathways such as NF-kB and caspase activation .
Case Studies
Several studies have highlighted the efficacy of this compound derivatives:
- Antibacterial Efficacy : A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against both drug-sensitive and drug-resistant strains. The minimum inhibitory concentrations (MICs) ranged from 0.25 to 6.25 µg/mL depending on the specific derivative tested .
- Antifungal Studies : In vitro assays revealed that certain derivatives showed inhibition rates exceeding those of standard antifungals like fluconazole against various fungal pathogens .
- Cytotoxicity Against Cancer Cells : Research indicated that specific triazole derivatives could induce apoptosis in cancer cell lines such as A549 (lung cancer) with IC50 values around 2.67 µM .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies have shown that modifications on the phenyl ring significantly influence the biological activity of triazole derivatives. For instance:
特性
分子式 |
C8H6IN3 |
|---|---|
分子量 |
271.06 g/mol |
IUPAC名 |
5-(2-iodophenyl)-1H-1,2,4-triazole |
InChI |
InChI=1S/C8H6IN3/c9-7-4-2-1-3-6(7)8-10-5-11-12-8/h1-5H,(H,10,11,12) |
InChIキー |
WKWAYKQEHDSJCZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C2=NC=NN2)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















